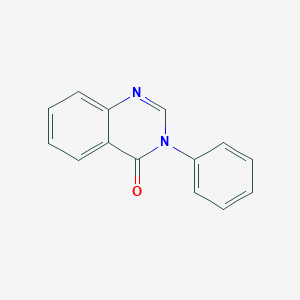

3-Phenylquinazolin-4(3h)-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

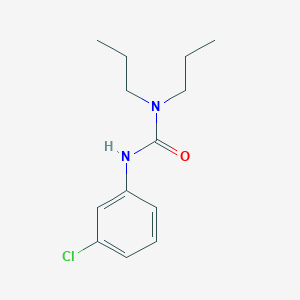

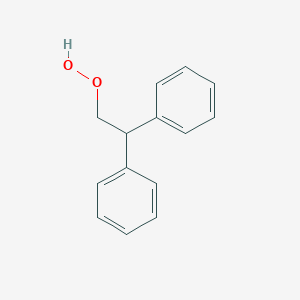

3-Phenylquinazolin-4(3h)-one is a chemical compound with the molecular formula C14H10N2O . It has a molecular weight of 222.25 . It is typically stored at room temperature in an inert atmosphere . The compound is solid in its physical form .

Synthesis Analysis

3-Phenylquinazolin-4(3h)-one can be synthesized through various methods. One approach involves a one-pot intermolecular annulation reaction of o-amino benzamides and thiols . Another method involves the reaction of 2-aminobenzamide and styrene in the presence of Di-tertiary-butyl peroxide (DTBP) and P-toluene sulfonic acid (p-TsOH) .Molecular Structure Analysis

The structures of the target compounds were characterized using 1 H-NMR, 13 C-NMR, LC–MS, and elemental analyses .Chemical Reactions Analysis

The reaction of 2-aminobenzamide and styrene in the presence of Di-tertiary-butyl peroxide (DTBP) and P-toluene sulfonic acid (p-TsOH) produces 2-phenylquinazoline-4(3h)-one derivatives .Physical And Chemical Properties Analysis

3-Phenylquinazolin-4(3h)-one is a solid compound that is stored at room temperature in an inert atmosphere . More specific physical and chemical properties were not found in the search results.科学的研究の応用

Medicinal Chemistry and Drug Discovery

Field:

Medicinal chemistry and drug discovery.

3-Phenylquinazolin-4(3H)-one

exhibits promising pharmacological properties, making it an attractive scaffold for drug development. Researchers have explored its potential as a lead compound for designing novel drugs targeting specific diseases.

Methods and Experimental Procedures:

- Synthesis : Chemists synthesize 3-phenylquinazolin-4(3H)-one using various methods, such as cyclization reactions or palladium-catalyzed three-component reactions .

Results and Outcomes:

Organic Synthesis and Catalysis

Field:

Organic synthesis and catalysis.

Summary:

3-Phenylquinazolin-4(3H)-one serves as a versatile building block in organic synthesis. Its reactivity allows for diverse transformations.

Methods and Experimental Procedures:

- Transition-Metal Catalysis : Researchers employ transition-metal catalysts to functionalize the quinazolinone core. These reactions include N-arylation, annulative π-extension, and C–H fluorination .

Results and Outcomes:

Luminescent Materials

Field:

Materials science and luminescent materials.

Summary:

Certain derivatives of 3-phenylquinazolin-4(3H)-one exhibit luminescent properties, making them useful for optoelectronic applications.

Methods and Experimental Procedures:

Results and Outcomes:

These are just a few examples, but 3-Phenylquinazolin-4(3H)-one continues to inspire research across multiple disciplines. Its versatility and unique properties make it an exciting compound for scientific exploration . If you’d like more details on any specific application, feel free to ask!

将来の方向性

特性

IUPAC Name |

3-phenylquinazolin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2O/c17-14-12-8-4-5-9-13(12)15-10-16(14)11-6-2-1-3-7-11/h1-10H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAIHFZPSLVDBRV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C=NC3=CC=CC=C3C2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60354859 |

Source

|

| Record name | 3-Phenylquinazolin-4(3h)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60354859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Phenylquinazolin-4(3h)-one | |

CAS RN |

16347-60-7 |

Source

|

| Record name | 3-Phenylquinazolin-4(3h)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60354859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[3-(Dimethylamino)propyl]-1,2-benzisothiazol-3(2H)-one](/img/structure/B91993.png)

![3-[(2-Sulfosulfanylethylamino)methyl]pentylcyclohexane](/img/structure/B91995.png)

![2-Anthracenesulfonic acid, 1-amino-4-[(3-amino-4-sulfophenyl)amino]-9,10-dihydro-9,10-dioxo-](/img/structure/B92004.png)